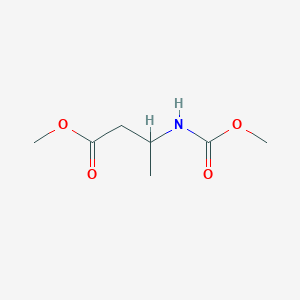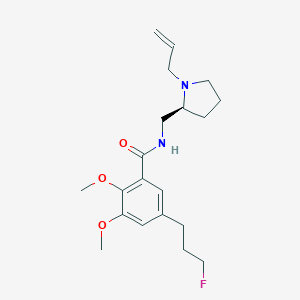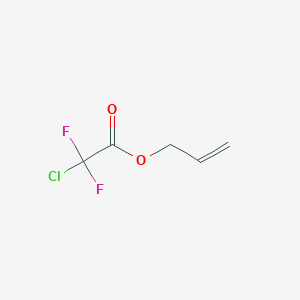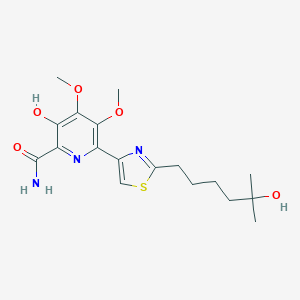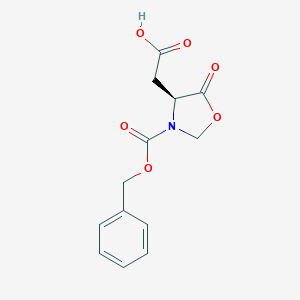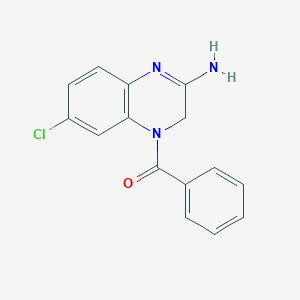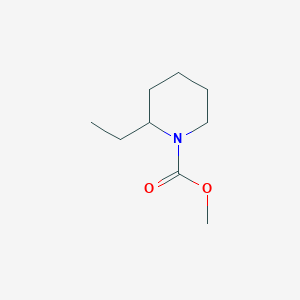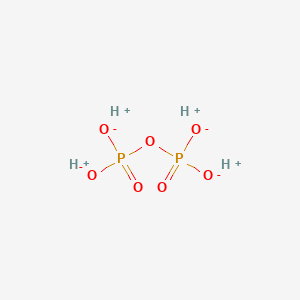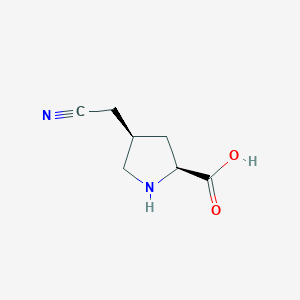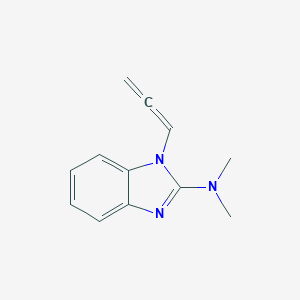
1H-Benzimidazol-2-amine,N,N-dimethyl-1-(1,2-propadienyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazol-2-amine, N,N-dimethyl-1-(1,2-propadienyl)-(9CI) is a chemical compound that has gained significant attention among researchers in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies and has the potential to be used in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazol-2-amine, N,N-dimethyl-1-(1,2-propadienyl)-(9CI) is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has also been suggested that this compound induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1H-Benzimidazol-2-amine, N,N-dimethyl-1-(1,2-propadienyl)-(9CI) has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has also been found to possess anti-inflammatory and antioxidant properties, which can help in the prevention and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Benzimidazol-2-amine, N,N-dimethyl-1-(1,2-propadienyl)-(9CI) in lab experiments include its potent antitumor activity, anti-inflammatory and antioxidant properties, and potential for the development of new drugs. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1H-Benzimidazol-2-amine, N,N-dimethyl-1-(1,2-propadienyl)-(9CI). These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new drugs based on the structure of 1H-Benzimidazol-2-amine, N,N-dimethyl-1-(1,2-propadienyl)-(9CI).
3. Investigation of the potential of this compound in the treatment of other diseases, such as inflammation and oxidative stress.
4. Studies to optimize the synthesis method of this compound to make it more efficient and cost-effective.
In conclusion, 1H-Benzimidazol-2-amine, N,N-dimethyl-1-(1,2-propadienyl)-(9CI) is a promising chemical compound with potent antitumor activity, anti-inflammatory and antioxidant properties. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure.
Synthesemethoden
The synthesis of 1H-Benzimidazol-2-amine, N,N-dimethyl-1-(1,2-propadienyl)-(9CI) is a complex process that involves multiple steps. The most commonly used method for the synthesis of this compound is the reaction of N,N-dimethylformamide with propargylamine in the presence of a catalyst. This reaction results in the formation of N,N-dimethyl-1-(1,2-propadienyl)prop-2-yn-1-amine, which is then further reacted with o-phenylenediamine to produce 1H-Benzimidazol-2-amine, N,N-dimethyl-1-(1,2-propadienyl)-(9CI).
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazol-2-amine, N,N-dimethyl-1-(1,2-propadienyl)-(9CI) has shown promising results in various scientific research studies. It has been found to exhibit potent antitumor activity against various cancer cell lines. In addition, it has also been shown to possess anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Eigenschaften
CAS-Nummer |
117953-87-4 |
|---|---|
Produktname |
1H-Benzimidazol-2-amine,N,N-dimethyl-1-(1,2-propadienyl)-(9CI) |
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
InChI |
InChI=1S/C12H13N3/c1-4-9-15-11-8-6-5-7-10(11)13-12(15)14(2)3/h5-9H,1H2,2-3H3 |
InChI-Schlüssel |
AZUQFSDMNCVECP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2N1C=C=C |
Kanonische SMILES |
CN(C)C1=NC2=CC=CC=C2N1C=C=C |
Synonyme |
1H-Benzimidazol-2-amine,N,N-dimethyl-1-(1,2-propadienyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)
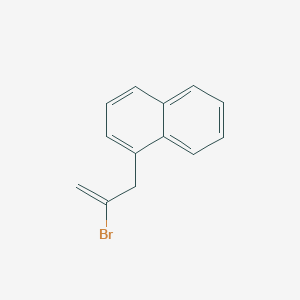
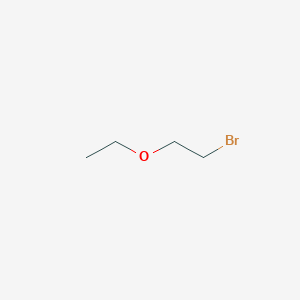
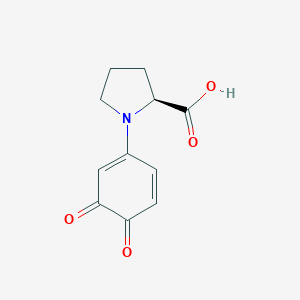
![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
